molecular formula C18H18ClN3O3 B12486697 {4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone

{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone

Cat. No.: B12486697
M. Wt: 359.8 g/mol
InChI Key: BBATXXIWVDNHBZ-UHFFFAOYSA-N
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Description

{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Piperidinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of {4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and aromatic substituents allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone is unique due to the presence of both a piperidine ring and nitrophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

[4-(2-chloroanilino)piperidin-1-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C18H18ClN3O3/c19-15-6-2-3-7-16(15)20-13-9-11-21(12-10-13)18(23)14-5-1-4-8-17(14)22(24)25/h1-8,13,20H,9-12H2

InChI Key

BBATXXIWVDNHBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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